molecular formula C17H24FN3O2 B3009612 2-cyclopentyl-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)acetamide CAS No. 2034501-92-1

2-cyclopentyl-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)acetamide

Cat. No.: B3009612
CAS No.: 2034501-92-1
M. Wt: 321.396
InChI Key: MMIAXNAYPYJNTQ-SHTZXODSSA-N
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Description

2-cyclopentyl-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)acetamide is a useful research compound. Its molecular formula is C17H24FN3O2 and its molecular weight is 321.396. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactivity

Compounds with cyclopentyl, cyclohexyl, and pyrimidinyl moieties, such as the ones studied by Dyachenko et al. (2004), have been used in the synthesis of various substituted 1,3-cyclohexadienes and thieno[2,3-d]pyrimidine derivatives through reactions like the Michael reaction. These compounds find applications in the development of new chemical entities with potential biological activities and can serve as intermediates in organic synthesis (Dyachenko, Dyachenko, & Chernega, 2004).

Antimicrobial Activity

Hossan et al. (2012) synthesized a series of pyrimidinones, oxazinones, and their derivatives with antimicrobial properties using a pyridine starting material. The structural similarity suggests that 2-cyclopentyl-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)acetamide could also be explored for its antimicrobial potential, especially if functionalized or combined with other bioactive fragments (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).

Materials Chemistry

Compounds with acetamide groups, like the one , have been explored for their properties in materials science. For instance, Yıldırım and Çetin (2008) investigated acetamide derivatives as corrosion inhibitors, indicating potential applications in the protection of metals and alloys. This suggests that the compound could be evaluated for its surface interaction properties and potential as a corrosion inhibitor (Yıldırım & Çetin, 2008).

Drug Design and Pharmacological Applications

The structural motifs present in this compound are often found in pharmacologically active compounds. Stec et al. (2011) explored heterocyclic analogues, including pyrimidinyl derivatives, for their potential as inhibitors of phosphoinositide 3-kinases, indicating the relevance of such structures in the development of new therapeutics (Stec et al., 2011).

Properties

IUPAC Name

2-cyclopentyl-N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24FN3O2/c18-13-10-19-17(20-11-13)23-15-7-5-14(6-8-15)21-16(22)9-12-3-1-2-4-12/h10-12,14-15H,1-9H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMIAXNAYPYJNTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)NC2CCC(CC2)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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